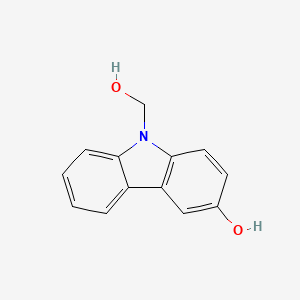

9-(Hydroxymethyl)carbazol-3-ol

Overview

Description

9-(Hydroxymethyl)carbazol-3-ol is a derivative of 9H-carbazole . It has been found that 9H-carbazole and its derivatives have versatile pharmacological applications . The compound has a molecular formula of C13H11NO2 and a molecular weight of 213.236 .

Synthesis Analysis

The synthesis of 9-(Hydroxymethyl)carbazol-3-ol and its derivatives has been investigated in several studies . For instance, 24 isolates of biphenyl-utilizing bacteria have been used to produce hydroxylated 9H-carbazole metabolites . The dependence of product yields on different parameters was analyzed for Ralstonia sp. SBUG 290 .Molecular Structure Analysis

The molecular structure of 9-(Hydroxymethyl)carbazol-3-ol consists of a carbazole skeleton with a hydroxymethyl group attached to the 9-position . The carbazole skeleton is a tricyclic structure consisting of two six-membered benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis

9H-carbazole, the parent compound of 9-(Hydroxymethyl)carbazol-3-ol, has been found to be primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol . The formation of 9H-carbazol-3-ol was provided by the spontaneous release from the corresponding dihydrodiols .Physical And Chemical Properties Analysis

9-(Hydroxymethyl)carbazol-3-ol is a solid compound . It has good thermal stability, as indicated by its high glass transition temperatures .Scientific Research Applications

Biotransformation and Derivatization

9-(Hydroxymethyl)carbazol-3-ol, along with its derivatives, has been a subject of interest due to its versatile pharmacological applications. Research has explored the biotransformation of 9H-carbazole derivatives by biphenyl-utilizing bacteria, leading to the production of hydroxylated metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol. These findings suggest potential pathways for obtaining various 9H-carbazole derivatives through microbial oxidation, which could be applied in pharmacological compound development (Waldau, Methling, Mikolasch, & Schauer, 2009).

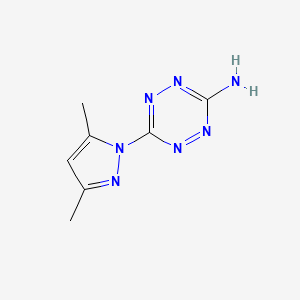

Antifungal and Antibacterial Applications

The antifungal and antibacterial activities of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, including derivatives of 9-(Hydroxymethyl)carbazol-3-ol, have been evaluated, showing potent activity against various pathogenic strains. These studies highlight the potential of carbazole derivatives in developing new antifungal and antibacterial agents, emphasizing the importance of structural modification for enhancing bioactivity (Rad et al., 2016).

Anticancer Research

Research has also focused on synthesizing and evaluating novel β-carboline derivatives, which include structural motifs similar to carbazole derivatives, for anticancer activity. These studies have shown that specific substitutions on the carbazole nucleus can lead to compounds with significant anticancer properties, suggesting a promising avenue for the development of new antitumor agents (Chen et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

Carbazole compounds, including 9-(Hydroxymethyl)carbazol-3-ol derivatives, have been explored as host materials for triplet emitters in OLEDs. The ability to tune the HOMO level without influencing the triplet energy in these small molecules opens up new possibilities for designing efficient OLEDs with high brightness and stability (Brunner et al., 2004).

Synthesis and Applications in Chemosensors

The development of conjugated polymers based on carbazole derivatives for fluorescence sensing has significant implications for environmental monitoring, biosensing, and toxin detection. Novel polyaniline derivatives, including those derived from carbazole, demonstrate promising fluorescence properties for detecting various chemical substances, highlighting their potential as multifunctional chemosensors (Qian, Zhang, Liu, & Xia, 2019).

Safety and Hazards

properties

IUPAC Name |

9-(hydroxymethyl)carbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-8-14-12-4-2-1-3-10(12)11-7-9(16)5-6-13(11)14/h1-7,15-16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGKWHLTNDVTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161247 | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Hydroxymethyl)carbazol-3-ol | |

CAS RN |

140158-64-1 | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(Hydroxymethyl)carbazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

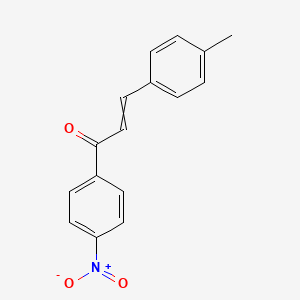

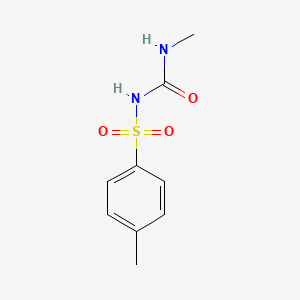

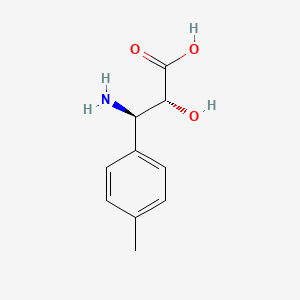

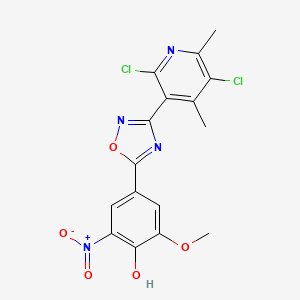

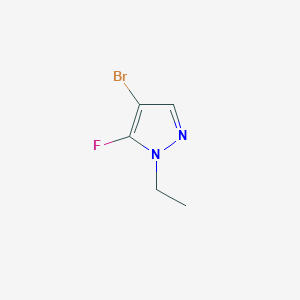

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3047416.png)

![Benzenepropanamide, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-](/img/structure/B3047426.png)